2-Amino-4-bromo-benzo[b]thiophene
Overview
Description
2-Amino-4-bromo-benzo[b]thiophene is an important heterocyclic compound with a wide range of potential applications in various fields . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .
Molecular Structure Analysis
The molecular formula of 2-Amino-4-bromo-benzo[b]thiophene is C8H6BrNS . It is a derivative of benzothiophene, which is a five-membered heterocycle containing one sulfur atom .
Chemical Reactions Analysis
Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Scientific Research Applications
Organic Semiconductors
Thiophene-mediated molecules, including 2-Amino-4-bromo-benzo[b]thiophene, play a prominent role in the advancement of organic semiconductors . These compounds are essential in the development of high-performance organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
2-Amino-4-bromo-benzo[b]thiophene and its derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . These OLEDs have applications in display technology, including televisions and mobile devices .
Corrosion Inhibitors
Thiophene derivatives, including 2-Amino-4-bromo-benzo[b]thiophene, are utilized in industrial chemistry as corrosion inhibitors . They help protect metal surfaces from corrosion, extending the lifespan of industrial equipment .
Pharmaceutical Drugs
Thiophene-based analogs, including 2-Amino-4-bromo-benzo[b]thiophene, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Dyes Manufacturing
Benzothiophene, a compound structurally similar to 2-Amino-4-bromo-benzo[b]thiophene, is used in the manufacturing of dyes such as thioindigo . It’s plausible that 2-Amino-4-bromo-benzo[b]thiophene could have similar applications.
Organic Optoelectronic Devices
Unsubstituted 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives, which could potentially include 2-Amino-4-bromo-benzo[b]thiophene, are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
Antimicrobial Applications
Some synthetic thiophene derivatives have shown significant inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus . It’s possible that 2-Amino-4-bromo-benzo[b]thiophene could have similar antimicrobial properties.
Research and Development
2-Amino-4-bromo-benzo[b]thiophene is primarily used for research purposes . It’s a starting material for the synthesis of larger, usually bioactive structures .
Safety And Hazards
While specific safety and hazard information for 2-Amino-4-bromo-benzo[b]thiophene is not available in the search results, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .
Future Directions
properties
IUPAC Name |
4-bromo-1-benzothiophen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHQZTNGTGTYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-benzo[b]thiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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